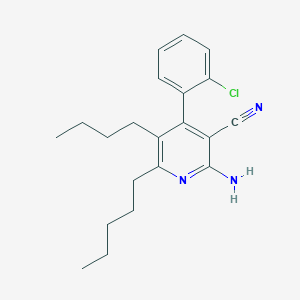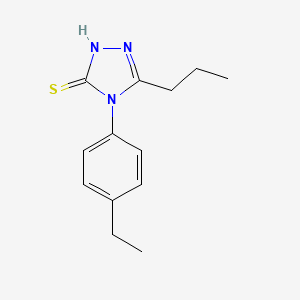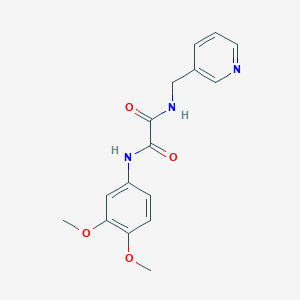![molecular formula C21H21N7O B4626763 1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626763.png)
1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related triazole compounds involves multistep chemical reactions that often include the use of azides and the application of cycloaddition reactions, which are key to forming the triazole ring. Specific methodologies vary depending on the desired substituents and structural configurations. Although direct synthesis details for the exact compound are scarce, similar compounds are synthesized through strategies that might involve nucleophilic substitution reactions, followed by cyclization processes to form the triazole ring, and further functionalization to attach various groups (Shen et al., 2013).
Molecular Structure Analysis
Triazole compounds' molecular structure is characterized by the presence of a 1,2,3-triazole ring, a five-membered ring consisting of three nitrogen atoms and two carbon atoms. This structure is crucial for the compound's reactivity and interaction with other molecules. The triazole ring can engage in hydrogen bonding and π-π interactions, which could be pivotal for its reactivity and potential applications. X-ray diffraction crystallography and NMR spectroscopy are common techniques used to elucidate these molecules' structure, revealing details such as ring conformations and substituent positions (L'abbé et al., 2010).
Chemical Reactions and Properties
Triazole derivatives are known for their versatility in chemical reactions, including nucleophilic substitution reactions, cycloadditions, and rearrangements. The triazole ring can act as both a nucleophile and electrophile, depending on the reaction conditions and the nature of the substituents. This versatility opens up a wide range of chemical transformations, leading to the synthesis of complex molecules. The triazole moiety's ability to engage in various chemical reactions makes it a valuable building block in organic synthesis (Albert & Trotter, 1979).
Physical Properties Analysis
The physical properties of triazole derivatives, including melting points, solubility, and crystal structure, are influenced by the nature and position of the substituents on the triazole ring. These properties are critical for determining the compound's suitability for various applications. For instance, solubility in different solvents can affect its use in chemical syntheses or material science applications. Crystal structure analysis provides insights into the molecular packing, intermolecular interactions, and stability of the compound (Goh et al., 2009).
Chemical Properties Analysis
The chemical properties of 1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide are shaped by its molecular structure. The electron-withdrawing or donating effects of the substituents can significantly affect the compound's reactivity. Triazole rings are known for their stability and resistance to hydrolysis, which can be advantageous in various chemical environments. The specific functional groups present in the compound dictate its reactivity towards acids, bases, reducing agents, and other reagents (Albert, 1972).
Applications De Recherche Scientifique
Synthetic Pathways and Chemical Transformations
Aperiodic Words on Three Symbols
This study relates to new triazole derivatives, highlighting their pharmacological properties, especially anti-convulsive activity, which suggests their potential for treating conditions such as epilepsy and agitation. These compounds, including various 1,2,3-triazole derivatives, represent a broad class of chemicals with valuable pharmacological properties (Shelton, 1981).
Cycloadditions of Lithium Alkynamides
Describes the conversion of 1-phenyl-1,2,3-triazoles with substituents at the 4-position into 5-lithio compounds, which undergo fragmentation and loss of nitrogen. This process and the subsequent cycloadditions showcase the chemical versatility of triazole derivatives in synthetic chemistry (Ghose & Gilchrist, 1991).
Molecular Rearrangements and Synthesis
Molecular Rearrangements of 4‐Iminomethyl‐1,2,3‐Triazoles
Discusses the interconversion of structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles, demonstrating the influence of electronic properties on equilibrium positions. This work underlines the synthetic and mechanistic aspects of triazole chemistry, offering pathways for novel derivatives (L'abbé et al., 1990).
Synthesis of 2-Phenyl-4,5-Substituted Oxazoles
Details a copper-catalyzed intramolecular cyclization of functionalized enamides to produce 2-phenyl-4,5-substituted oxazoles. This method opens new avenues for the synthesis of triazole-related structures, demonstrating the compound's relevance in the synthesis of complex organic molecules (Kumar et al., 2012).
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-13-5-10-19(14(2)11-13)28-16(4)20(24-26-28)21(29)23-17-6-8-18(9-7-17)27-15(3)12-22-25-27/h5-12H,1-4H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNXGMKSTFTQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)N4C(=CN=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-bromobenzylidene)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4626685.png)
![2-chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4626695.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4626699.png)


![2,6-dimethoxy-4-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4626735.png)
![N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4626742.png)
![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4626747.png)
![ethyl [2,2,2-trifluoro-1-[(2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4626753.png)
![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B4626756.png)
![4-benzyl-3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4626771.png)
![N-(4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4626791.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4626793.png)